
2-Brom-1-(thiazol-2-yl)ethanon
Übersicht
Beschreibung
2-Bromo-1-(thiazol-2-yl)ethanone, also known as 2-bromo-thiazole, is an organic compound with the molecular formula C3H3BrN2O. It is a colorless solid with a pungent odor. 2-Bromo-thiazole is a versatile chemical compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of compounds with potential medicinal applications, such as anti-cancer agents and antifungal agents. In addition, 2-bromo-thiazole has been used in the synthesis of compounds with potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
2-Brom-1-(thiazol-2-yl)ethanon: spielt aufgrund seiner strukturellen Bedeutung in der Thiazolchemie eine wichtige Rolle in der pharmazeutischen Industrie. Thiazole sind Bestandteil verschiedener Medikamente, darunter Antibiotika, Antiretrovirale und Antikrebsmittel . Die Brom- und Thiazol-Funktionsgruppen des Compounds machen es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Arzneimittelmoleküle. Beispielsweise können Modifikationen an verschiedenen Positionen von Thiazol-basierten Verbindungen zu neuen Molekülen mit potenten Antitumor-, Antioxidans- und antimikrobiellen Aktivitäten führen .
Agrochemische Forschung
In der agrochemischen Forschung kann This compound zur Entwicklung neuer Pestizide und Herbizide eingesetzt werden. Seine Reaktivität aufgrund des Bromatoms ermöglicht die Herstellung von Verbindungen, die als Wachstumsregulatoren oder Schutzmittel gegen verschiedene Pflanzenpathogene wirken können .
Materialwissenschaften
Die Nützlichkeit des Compounds erstreckt sich auf die Materialwissenschaften, wo es zur Synthese neuer Materialien mit spezifischen Eigenschaften verwendet werden kann. Beispielsweise kann es als Vorläufer bei der Herstellung neuer Polymere oder Beschichtungen dienen, die die Einarbeitung von Thiazolstrukturen zur Verbesserung der Haltbarkeit oder anderer funktioneller Eigenschaften erfordern .
Chemische Synthese
This compound: ist ein vielseitiger Baustein in der chemischen Synthese. Es wird zur Herstellung einer breiten Palette chemischer Verbindungen verwendet, da sein reaktives Bromatom verschiedenen Substitutionsreaktionen unterliegen kann, was es zu einem wertvollen Synthon in der organischen Chemie macht .
Industrielle Prozesse
Diese Verbindung findet Anwendung in industriellen Prozessen, insbesondere bei der Synthese von Farbstoffen, Pigmenten und anderen Chemikalien, die Thiazolderivate als Zwischenprodukte benötigen. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es für die chemische Produktion im großen Maßstab geeignet .
Photographische Sensibilisatoren
Im Bereich der Fotografie können Thiazolderivate, einschließlich This compound, zur Entwicklung neuer Arten von photographischen Sensibilisatoren verwendet werden. Diese Verbindungen können die Qualität und Stabilität photographischer Bilder verbessern, indem sie die lichtempfindlichen Eigenschaften des photographischen Films verstärken .
Flüssigkristalle
Die strukturellen Eigenschaften von This compound können zur Entwicklung von Flüssigkristallen beitragen. Thiazolringe können potenziell Teil von flüssigkristallinen Phasen sein, die in Displays und anderen optischen Geräten verwendet werden .
Sensoren
Schließlich kann die Thiazol-Einheit von This compound in Sensortechnologien integriert werden. Sensoren, die Umweltveränderungen oder spezifische chemische Substanzen erkennen, können von den elektronischen Eigenschaften von Thiazolderivaten profitieren .
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives, such as voreloxin, have been known to bind to dna and interact with topoisomerase ii . This interaction results in DNA double-strand breaks, leading to cell death .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II . This interaction causes DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities , suggesting that they may have similar effects.
Biochemische Analyse
Biochemical Properties
2-Bromo-1-(thiazol-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein structure and function. These interactions highlight the potential of 2-Bromo-1-(thiazol-2-yl)ethanone as a tool for studying enzyme mechanisms and protein functions .
Cellular Effects
2-Bromo-1-(thiazol-2-yl)ethanone has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, 2-Bromo-1-(thiazol-2-yl)ethanone can alter gene expression by interacting with transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-1-(thiazol-2-yl)ethanone involves its ability to bind to biomolecules and modulate their activity. This compound can inhibit enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation. It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, 2-Bromo-1-(thiazol-2-yl)ethanone can influence gene expression by binding to transcription factors or chromatin, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(thiazol-2-yl)ethanone can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that prolonged exposure to 2-Bromo-1-(thiazol-2-yl)ethanone can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(thiazol-2-yl)ethanone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 2-Bromo-1-(thiazol-2-yl)ethanone can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These dosage-dependent effects underscore the importance of optimizing the dosage of 2-Bromo-1-(thiazol-2-yl)ethanone in preclinical studies to balance efficacy and safety .
Metabolic Pathways
2-Bromo-1-(thiazol-2-yl)ethanone is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These metabolic effects highlight the potential of 2-Bromo-1-(thiazol-2-yl)ethanone as a tool for studying cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
2-bromo-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFTRDAOYSMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383584 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3292-77-1 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


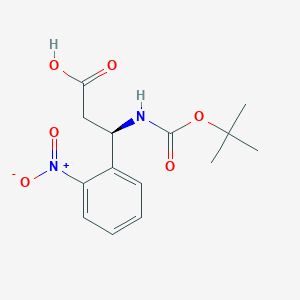

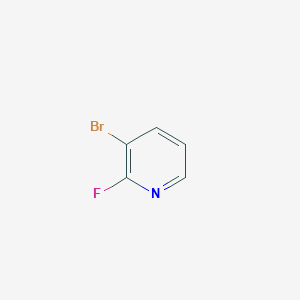



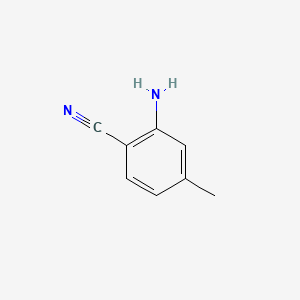
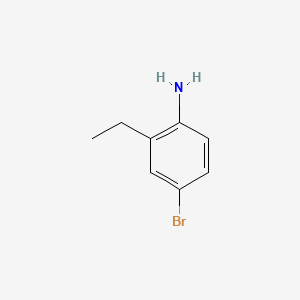
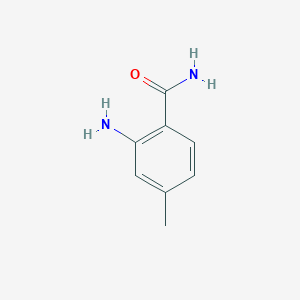
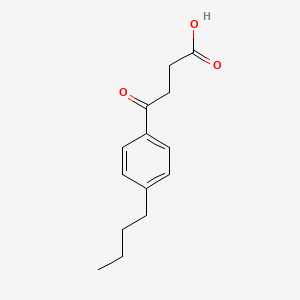
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

